

An In-depth Technical Guide to Amino-PEG16-acid: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Amino-PEG16-acid

Cat. No.: B1192203

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG16-acid**, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to be a valuable resource for professionals in the fields of biotechnology, drug delivery, and diagnostics who are utilizing bioconjugation techniques. This document details the molecule's structure and physicochemical properties, and provides established protocols for its use in forming stable covalent linkages.

Core Properties of Amino-PEG16-acid

Amino-PEG16-acid is a versatile crosslinking reagent characterized by a terminal primary amine group and a terminal carboxylic acid group, separated by a 16-unit polyethylene glycol chain. This hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and can minimize immunogenicity. The amine and carboxylic acid end groups allow for specific and efficient conjugation to a wide variety of biomolecules and surfaces.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Amino-PEG16-acid**, providing a quick reference for researchers.

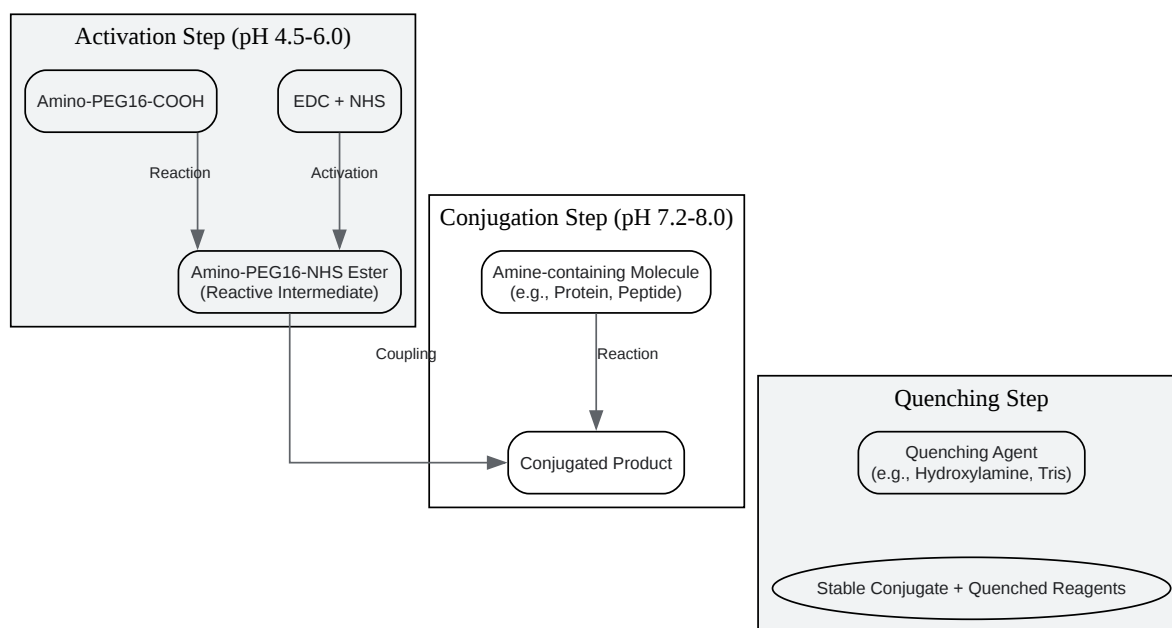
Property	Value	Source(s)
Molecular Weight	793.93 g/mol	[1][2]
Molecular Formula	C35H71NO18	[3][4]
CAS Number	196936-04-6	[3]
Purity	Typically ≥98%	
PEG Spacer Length	51 atoms (60.7 Å)	
Physical Form	White solid	
Solubility	Soluble in Methanol, DMF, and DMSO	
Storage Conditions	-20°C, desiccated	

Key Applications and Reaction Mechanisms

Amino-PEG16-acid is extensively used as a linker in the development of antibody-drug conjugates (ADCs), PROTACs, and for the PEGylation of proteins, peptides, and oligonucleotides. Its bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.

The primary amine group is reactive towards activated esters (such as NHS esters), isocyanates, and other electrophilic groups. The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is most commonly achieved through the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The general workflow for conjugating the carboxylic acid end of **Amino-PEG16-acid** to an amine-containing molecule is depicted below.



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Caption: Workflow for EDC/NHS mediated conjugation of **Amino-PEG16-acid**.

Experimental Protocols

The following are detailed methodologies for the conjugation of the carboxylic acid terminus of **Amino-PEG16-acid** to a primary amine-containing molecule, such as a protein. These protocols are based on standard EDC/NHS coupling procedures.

Protocol 1: Aqueous-Based Conjugation to a Protein

This protocol is suitable for proteins and other biomolecules that are soluble and stable in aqueous buffers.

Materials:

- **Amino-PEG16-acid**
- Amine-containing protein
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutions
- Desalting column or dialysis equipment for purification

Procedure:

- Reagent Preparation:
 - Equilibrate **Amino-PEG16-acid**, EDC, and NHS to room temperature before opening.
 - Prepare a stock solution of **Amino-PEG16-acid** (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
 - Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
- Activation of **Amino-PEG16-acid**:
 - In a reaction vial, combine the desired amount of **Amino-PEG16-acid** stock solution with Activation Buffer.
 - Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the **Amino-PEG16-acid**.

- Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester intermediate.
- Conjugation to the Protein:
 - Immediately add the activated Amino-PEG16-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific application.
 - Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. Hydroxylamine or another amine-containing buffer will hydrolyze any unreacted NHS esters.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Organic Solvent-Based Conjugation

This protocol is suitable for small molecules or substrates that require organic solvents for solubility.

Materials:

- **Amino-PEG16-acid**
- Amine-containing molecule (NH₂-R')

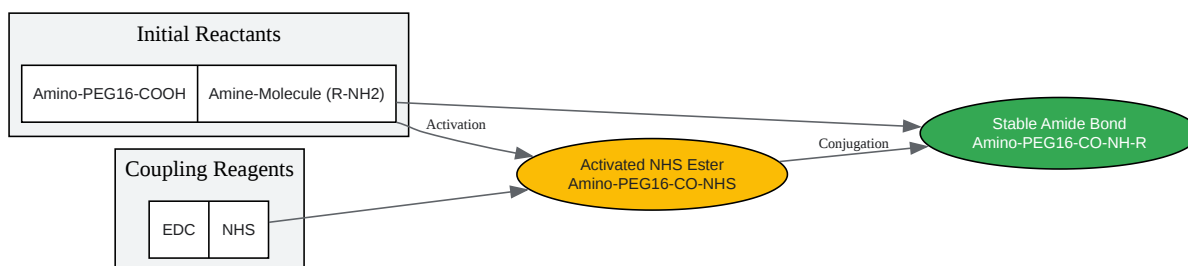
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- EDC hydrochloride
- NHS
- N,N-Diisopropylethylamine (DIPEA)

Procedure:

- Activation:
 - Dissolve **Amino-PEG16-acid** (1 equivalent) in anhydrous DCM.
 - Add EDC (2 equivalents) and NHS (2 equivalents) to the solution.
 - Stir the mixture at room temperature for 30 minutes.
- Conjugation:
 - Dissolve the amine-containing molecule (1.5 equivalents) in a small amount of anhydrous DCM or DMF and add it to the activated PEG solution.
 - Add DIPEA (1.5 equivalents) to the reaction mixture.
 - Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
- Purification:
 - The final product can be purified by standard organic synthesis techniques, such as flash chromatography.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in the two-step activation and conjugation process.



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Caption: Logical flow of the two-step bioconjugation reaction.

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